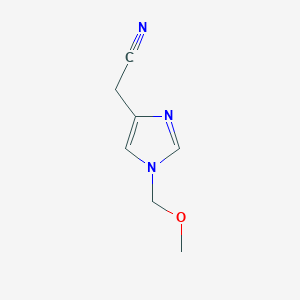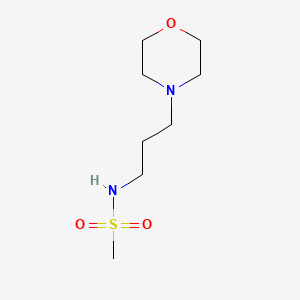
3-Hydroxy-6-methylsulfanylpurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-6-methylsulfanylpurine is a heterocyclic compound that belongs to the purine family. Purines are vital components in biochemistry, playing crucial roles in the structure of DNA and RNA. This compound is characterized by the presence of a hydroxyl group at the third position and a methylsulfanyl group at the sixth position on the purine ring. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-6-methylsulfanylpurine typically involves multi-step organic reactions. One common method includes the alkylation of 6-mercaptopurine with methyl iodide, followed by oxidation to introduce the hydroxyl group at the third position. The reaction conditions often require the use of strong bases like sodium hydride and solvents such as dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography is common to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-6-methylsulfanylpurine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a more reduced purine derivative.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methylsulfanyl group.
Major Products: The major products formed from these reactions include various purine derivatives with altered functional groups, which can have different biological activities and properties.
Applications De Recherche Scientifique
3-Hydroxy-6-methylsulfanylpurine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in cellular processes and as a probe for understanding purine metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism by which 3-Hydroxy-6-methylsulfanylpurine exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methylsulfanyl groups play crucial roles in binding to enzymes and receptors, influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in purine metabolism, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
6-Mercaptopurine: Lacks the hydroxyl group but has a similar sulfur-containing structure.
3-Hydroxy-2-methylsulfanylpurine: Similar structure but with different positioning of the methylsulfanyl group.
6-Thioguanine: Another sulfur-containing purine derivative with therapeutic applications.
Uniqueness: 3-Hydroxy-6-methylsulfanylpurine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl and methylsulfanyl groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
2846-86-8 |
|---|---|
Formule moléculaire |
C6H6N4OS |
Poids moléculaire |
182.21 g/mol |
Nom IUPAC |
3-hydroxy-6-methylsulfanylpurine |
InChI |
InChI=1S/C6H6N4OS/c1-12-6-4-5(8-2-7-4)10(11)3-9-6/h2-3,11H,1H3 |
Clé InChI |
JDHFMEZBNLOPNZ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C2C(=NC=N2)N(C=N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B13991060.png)

![17-(N-hydroxy-C-methylcarbonimidoyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13991068.png)







![1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline;hydrochloride](/img/structure/B13991105.png)

![{1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid](/img/structure/B13991129.png)
